1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
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Description
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H29Cl2FN2O2 and its molecular weight is 479.42. The purity is usually 95%.
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Biological Activity
1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, also known by its CAS number 524723-95-3, is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with various receptors, particularly in the context of neuropsychiatric disorders.
- Molecular Formula : C25H27FN2O2
- Molecular Weight : 406.49 g/mol
- Structure : The compound features a biphenyl ether moiety and a piperazine ring, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with serotonin (5-HT) receptors and the NMDA receptor system.
5-HT Receptor Interaction
Research indicates that derivatives of this compound exhibit high affinity for serotonin 5-HT1A receptors. In functional assays, compounds similar to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol have shown biased agonism towards ERK1/2 phosphorylation pathways, which are crucial in mediating antidepressant-like effects in animal models .
NMDA Receptor Modulation
The compound has been studied for its role as a glycine transporter-1 inhibitor. In a study involving MK-801-induced negative symptoms in schizophrenia models, administration of this compound significantly reversed the increased immobility in forced swimming tests, suggesting its potential as a treatment for negative symptoms associated with schizophrenia .
Table 1: Biological Activity Summary
Activity | Effect | Reference |
---|---|---|
5-HT1A Receptor Binding | High affinity and selectivity | |
ERK1/2 Pathway Activation | Antidepressant-like effects | |
NMDA Receptor Modulation | Reversal of MK-801 induced immobility |
Case Study 1: Antidepressant-Like Effects
In a controlled study, the administration of compounds related to 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol demonstrated significant antidepressant-like effects in the Porsolt forced swimming test. The results indicated that these compounds preferentially activate pathways associated with mood regulation without affecting locomotor activity, highlighting their potential therapeutic utility .
Case Study 2: Schizophrenia Treatment Potential
Another study focused on the use of this compound in an animal model for schizophrenia. The glycine transporter inhibition led to improved behavioral outcomes in tests designed to measure negative symptoms of schizophrenia. This suggests that modulation of the NMDA receptor through glycine site activation could provide a novel approach to treating these challenging symptoms .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2.2ClH/c26-22-8-10-23(11-9-22)28-16-14-27(15-17-28)18-24(29)19-30-25-12-6-21(7-13-25)20-4-2-1-3-5-20;;/h1-13,24,29H,14-19H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOOOFOZEMGORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.